Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
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Overview
Description
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate: is an organic compound belonging to the naphthalene family It is characterized by a bromine atom at the 5th position, a hydroxyl group at the 6th position, and a carboxylate ester group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification and hydroxylation reactions. One common method includes:
Bromination: Starting with naphthalene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated naphthalene is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydroxylation: Finally, hydroxylation is achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or the carboxylate ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dehalogenated products, reduced esters.
Substitution: Aminated or thiolated naphthalene derivatives.
Scientific Research Applications
Chemistry: Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex naphthalene derivatives. It serves as a building block for the synthesis of dyes, pigments, and other functional materials.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is investigated as a precursor for the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of advanced polymers, coatings, and electronic materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and bromine groups play crucial roles in binding interactions and reactivity, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Methyl 5-bromo-2-naphthoate: Similar structure but lacks the hydroxyl group at the 6th position.
Methyl 6-bromo-2-naphthoate: Bromine atom at the 6th position instead of the 5th.
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate: Methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness: Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDXYGMUCIPYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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